N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide
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Description
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Chemical Reactions Analysis
Benzothiazoles can be synthesized from o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles . Other methods include the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .Scientific Research Applications
Anticancer Activity
Derivatives of benzothiazole, including those similar to the specified compound, have shown promising anticancer properties against various cancer cell lines such as breast, lung, colon, and ovarian cancers. The design, synthesis, and evaluation of these compounds reveal moderate to excellent anticancer activities, with some derivatives outperforming reference drugs like etoposide (Ravinaik et al., 2021). These findings highlight the potential of benzothiazole derivatives as novel anticancer agents.
Antimicrobial and Antifungal Applications
Benzothiazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. The studies demonstrate that these compounds exhibit significant inhibitory effects against various microbial and fungal strains, suggesting their potential as antimicrobial and antifungal agents (Patel et al., 2009). This indicates the versatility of benzothiazole derivatives in addressing different types of infectious agents.
Anticonvulsant and Analgesic Properties
Research on benzothiazole derivatives has also extended into the study of their CNS-related activities, such as anticonvulsant and analgesic effects. Certain synthesized compounds have shown complete protection in mouse seizure models and displayed potent analgesic activity without any signs of neurotoxicity or hepatotoxicity (Siddiqui et al., 2009). This suggests a potential therapeutic application for benzothiazole derivatives in managing pain and seizures.
Diuretic Activity
A specific study focused on the diuretic activity of biphenyl benzothiazole-2-carboxamide derivatives, identifying compounds with promising diuretic effects. This research provides a foundation for further exploration of benzothiazole derivatives in treatments related to fluid retention and hypertension (Yar & Ansari, 2009).
properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S2/c1-3-4-17-28(2)33(30,31)19-15-13-18(14-16-19)24(29)26-21-10-6-5-9-20(21)25-27-22-11-7-8-12-23(22)32-25/h5-16H,3-4,17H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJZBGDQJKOIEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide |
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